molecular formula C18H14F4N2O3S B569652 Bicalutamide Sulfoxide CAS No. 945419-64-7

Bicalutamide Sulfoxide

Cat. No.: B569652
CAS No.: 945419-64-7
M. Wt: 414.4 g/mol
InChI Key: MHWPKBKCPXTKJS-YMGMXPECSA-N
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Description

Bicalutamide Sulfoxide is a derivative of Bicalutamide, a non-steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is known for its role as an androgen receptor antagonist, which helps in inhibiting the growth of cancer cells by blocking the action of androgens .

Mechanism of Action

Target of Action

Bicalutamide Sulfoxide primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are also involved in the growth of both normal and malignant prostatic tissue .

Mode of Action

This compound, being a nonsteroidal anti-androgen, competes with androgens (testosterone and dihydrotestosterone) for binding to the androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway. By inhibiting the androgen receptor, this compound prevents the activation of this pathway, thereby inhibiting the growth of prostate cancer cells . Additionally, research suggests that the ERα-NRF2 signaling pathway may be linked to bicalutamide resistance in prostate cancer .

Pharmacokinetics

This compound is well-absorbed, and its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . This compound is metabolized extensively in the liver, primarily via cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . The metabolites are excreted almost equally in urine and feces .

Result of Action

The primary result of this compound’s action is the inhibition of the growth of prostate cancer cells. By blocking the action of androgens, it prevents the stimulation of cell growth in prostate cancer . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and hence its efficacy. Also, the drug’s action can be slower in subjects with severe hepatic impairment . Furthermore, the drug’s efficacy can be influenced by the patient’s hormonal environment, such as the levels of circulating androgens.

Biochemical Analysis

Biochemical Properties

Bicalutamide Sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to androgen receptors, inhibiting their activity. This interaction prevents the activation of androgen-responsive genes, which are crucial for the growth and proliferation of prostate cancer cells . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound affects various types of cells, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to a decrease in the expression of genes involved in cell cycle progression and survival . Furthermore, this compound influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the activation of androgen receptors, leading to a decrease in the transcription of androgen-responsive genes . Additionally, this compound may inhibit the activity of other enzymes involved in androgen metabolism, further reducing androgen signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can lead to sustained inhibition of androgen receptor signaling, resulting in prolonged suppression of prostate cancer cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including liver toxicity and alterations in hormone levels . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through hydroxylation and glucuronidation . These metabolic processes lead to the formation of inactive metabolites, which are excreted in urine and feces. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is poorly soluble in aqueous solutions but has higher solubility in lipophilic environments, such as cell membranes . This property facilitates its distribution to target tissues, including the prostate. This compound interacts with transport proteins and binding proteins, which influence its localization and accumulation within cells .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, this compound binds to androgen receptors, inhibiting their activity and preventing the transcription of androgen-responsive genes . This localization is crucial for its antiandrogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicalutamide Sulfoxide can be synthesized through the oxidation of Bicalutamide. One common method involves the use of potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent . Another approach utilizes visible-light-mediated synthesis, where a photocatalytic redox process is employed to achieve regioselective hydroxysulfonylation of acrylamides .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bicalutamide Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Bicalutamide.

Scientific Research Applications

Bicalutamide Sulfoxide has several scientific research applications, including:

Comparison with Similar Compounds

    Bicalutamide: The parent compound, used widely in prostate cancer treatment.

    Enzalutamide: Another non-steroidal antiandrogen with a similar mechanism of action but different pharmacokinetic properties.

    Flutamide: An older antiandrogen with a different chemical structure but similar therapeutic use.

Uniqueness: Bicalutamide Sulfoxide is unique due to its sulfoxide group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and potentially its efficacy compared to its parent compound, Bicalutamide .

Properties

CAS No.

945419-64-7

Molecular Formula

C18H14F4N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1

InChI Key

MHWPKBKCPXTKJS-YMGMXPECSA-N

Isomeric SMILES

C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

SMILES

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Canonical SMILES

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

USP Bicalutamide Related Compound A;  (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of bicalutamide sulfoxide in the synthesis of bicalutamide?

A1: this compound serves as a crucial intermediate in a novel two-step synthesis method for bicalutamide []. This method, as described in the research, boasts several advantages, including high yield and purity of the final product.

Q2: Can you elaborate on the synthetic process using this compound and its advantages?

A2: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and 4-fluorothiophenol reacting in an organic solvent under an air or oxygen atmosphere to produce this compound []. An oxidizing agent is then introduced to convert the intermediate, this compound, into the final product, bicalutamide. This method is favored for its simplicity, cost-effectiveness due to readily available reagents, and reduced environmental impact [].

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